molecular formula C8H7F3O3S B6230899 2-(2,4-difluorophenoxy)ethane-1-sulfonyl fluoride CAS No. 2383602-87-5

2-(2,4-difluorophenoxy)ethane-1-sulfonyl fluoride

Cat. No.: B6230899
CAS No.: 2383602-87-5
M. Wt: 240.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenoxy)ethane-1-sulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a difluorophenoxy ethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)ethane-1-sulfonyl fluoride typically involves the reaction of 2,4-difluorophenol with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl fluoride group under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound, although specific conditions depend on the desired product.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Can be formed through hydrolysis of the sulfonyl fluoride group.

Scientific Research Applications

2-(2,4-difluorophenoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonic acid derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to react with specific amino acids in proteins.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)ethane-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the hydroxyl groups of serine residues in enzymes. This covalent modification can inhibit enzyme activity, making the compound useful as an enzyme inhibitor in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenoxy)ethane-1-sulfonyl fluoride: Similar structure but with a single fluorine atom on the phenoxy ring.

    2-(2,4-difluoro-6-methoxyphenyl)ethane-1-sulfonyl fluoride: Contains an additional methoxy group on the phenyl ring.

Uniqueness

2-(2,4-difluorophenoxy)ethane-1-sulfonyl fluoride is unique due to the presence of two fluorine atoms on the phenoxy ring, which can influence its reactivity and interactions with biological molecules. This structural feature can enhance its specificity and potency as a biochemical probe or drug precursor .

Properties

CAS No.

2383602-87-5

Molecular Formula

C8H7F3O3S

Molecular Weight

240.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.